N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
Description
N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinazoline core. The structure includes a thioxo (C=S) group at position 6 and an 8-oxo (C=O) group at position 8, contributing to its electronic and steric properties. The side chain comprises a propanamide moiety with an N-isopentyl substituent, a branched alkyl group that enhances lipophilicity.
Properties
IUPAC Name |
N-(3-methylbutyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)3-5-18-15(21)4-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,3-6,9H2,1-2H3,(H,18,21)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNBBSLGSQVNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a quinazoline core with various functional groups that may influence its biological activity. The presence of an oxo group and a thioxo moiety suggests potential interactions with biological targets that could lead to cytotoxicity.
Cytotoxicity
Research indicates that quinazoline derivatives often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human lung cancer (A549), breast cancer (MDA-MB-231), and prostate cancer (PC3) cells. The IC50 values for these compounds typically fall within the micromolar range, indicating their effectiveness as potential anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3an | MDA-MB-231 | 29.9 |
| 3ia | A549 | <10 |
| 3af | PC3 | <15 |
The mechanism by which this compound exerts its cytotoxic effects is likely multifaceted:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest at the G0/G1 phase, thereby preventing cancer cells from proliferating.
- Induction of Apoptosis : Many quinazoline derivatives trigger apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
- Targeting Kinase Activity : Some studies suggest that quinazoline derivatives can inhibit receptor tyrosine kinases (RTKs), such as EGFR, which play a critical role in tumor growth and survival.
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
- Study on EGFR Inhibition : A series of quinazoline derivatives were tested for their ability to inhibit EGFR activity. One compound demonstrated nanomolar inhibitory activity against both wild-type and mutant forms of EGFR.
- Cytotoxicity Against Various Cell Lines : In vitro assays revealed that N-isopentyl derivatives showed preferential cytotoxicity towards rapidly dividing cancer cells compared to normal fibroblasts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core modifications, and inferred properties.
Structural Analogs of the [1,3]Dioxoloquinazoline Core
2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,3-g]quinazolin-7-yl}propanamide
- Substituent Differences: N-position: A 2-(3,4-dimethoxyphenyl)ethyl group replaces the isopentyl chain. This aromatic substituent introduces electron-donating methoxy groups, which may enhance solubility in polar solvents compared to the hydrophobic isopentyl group. 6-position: A sulfanyl (S–) group linked to a 2-oxo-2-phenylethyl moiety replaces the thioxo (C=S) group.
- Core Similarities : Both compounds share the [1,3]dioxoloquinazoline scaffold, which is associated with π-π stacking interactions in biological targets.
2.1.2. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Modification: This compound features an imidazo[1,2-a]pyridine core instead of a quinazoline system.
- Functional Groups: A 4-nitrophenyl group (strong electron-withdrawing) and cyano substituent enhance electrophilicity, contrasting with the electron-rich dioxoloquinazoline core.
- Physical Properties: Reported melting point (243–245°C) suggests high crystallinity, likely due to polar nitro and cyano groups.
Substituent Impact on Physicochemical Properties
Spectroscopic and Analytical Comparisons
Thioxo vs. Sulfanyl Groups :
- The thioxo (C=S) group in the target compound would exhibit a distinct IR absorption near 1200–1250 cm⁻¹ (C=S stretch) , whereas the sulfanyl (S–) group in the analogue may show weaker S–H or S–C stretches.
- In NMR, the thioxo group deshields adjacent protons due to electron-withdrawing effects, while sulfanyl substituents cause upfield shifts in aromatic protons.
N-Substituent Effects :
- The isopentyl chain’s branching (target compound) would result in split signals in 1H NMR (e.g., δ 0.8–1.5 ppm for methyl groups), contrasting with the sharp singlet for methoxy groups (δ ~3.8 ppm) in the dimethoxyphenylethyl analogue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
